(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H11BFNO3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a fluoro and an isopropoxy group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can be used to synthesize a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the other reactants involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability and cost-effectiveness are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The product is a biaryl or a substituted alkene.
Oxidation: Boronic acids can be oxidized to the corresponding alcohols using oxidizing agents like hydrogen peroxide.
Esterification: The boronic acid group can react with diols to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other peroxides.
Esterification: Diols such as ethylene glycol, often in the presence of a dehydrating agent.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Corresponding alcohols.
Esterification: Boronate esters.
Scientific Research Applications
(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the isopropoxy group.
2-Isopropoxyphenylboronic Acid: Similar but lacks the fluoro group.
Uniqueness: (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid is unique due to the combination of the fluoro and isopropoxy substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups are beneficial.
Properties
IUPAC Name |
(5-fluoro-2-propan-2-yloxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMIVKVJKMZTOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678232 |
Source
|
Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264127-92-5 |
Source
|
Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.